molecular formula C25H28N2O5 B13436934 tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate

tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate

Cat. No.: B13436934
M. Wt: 436.5 g/mol
InChI Key: VQPXSVKUEOMCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate is a synthetic dihydropyrimidine derivative characterized by a bicyclic core structure with a benzyloxy-substituted aromatic ring, tert-butyl carbamate protection, and methyl substituents at positions 3 and 5 of the pyrimidine ring. The tert-butyl group enhances steric protection of reactive sites, while the benzyloxy moiety may influence lipophilicity and binding interactions. Synthesis typically involves multi-step routes, including condensation, protection/deprotection strategies, and purification via reverse-phase chromatography, as exemplified in analogous protocols .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

tert-butyl 3,5-dimethyl-4-(2-methyl-4-phenylmethoxyphenyl)-2,6-dioxopyrimidine-1-carboxylate

InChI

InChI=1S/C25H28N2O5/c1-16-14-19(31-15-18-10-8-7-9-11-18)12-13-20(16)21-17(2)22(28)27(23(29)26(21)6)24(30)32-25(3,4)5/h7-14H,15H2,1-6H3

InChI Key

VQPXSVKUEOMCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=C(C(=O)N(C(=O)N3C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine-dione core can be synthesized via multicomponent coupling reactions or cyclization of amidines with ketones. For example:

  • ZnCl₂-catalyzed three-component coupling (Scheme 1 in):
    Reacting malononitrile, thiobarbituric acid, and substituted aldehydes forms pyrano[2,3-d]pyrimidine derivatives. Adapting this method, substitution with methyl groups and benzyloxy phenyl moieties could yield the target scaffold.
Reagents Conditions Yield Source
Malononitrile, aldehyde ZnCl₂, reflux, 6 hr ~70%

Introduction of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is typically introduced via nucleophilic substitution or Mitsunobu reactions :

  • Sodium hydride-mediated alkylation (Example in):
    Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with aryl halides (e.g., 5-chloro-2-hydroxybenzonitrile) in DMF/NaH to form ether linkages.
Reagents Conditions Yield Source
NaH, DMF, aryl bromide RT, overnight 62%
DIAD, PPh₃, THF 0°C → RT, 12 hr 60–74%

Coupling of 4-(Benzyloxy)-2-methylphenyl Moiety

The benzyloxy-substituted aryl group is introduced via Suzuki-Miyaura cross-coupling or Ullmann-type reactions :

  • Pd-catalyzed coupling (Example in):
    Boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) react with aryl halides under Pd(PPh₃)₄ catalysis.
Reagents Conditions Yield Source
Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH 80°C, 4.5 hr 93%

Final Assembly and Optimization

Combining the above steps:

  • Synthesize the pyrimidine-dione core with methyl substituents.
  • Protect the nitrogen with Boc via alkylation or carbamate formation.
  • Couple the 4-(benzyloxy)-2-methylphenyl group using Pd-mediated cross-coupling.

Critical Considerations :

  • Protection/deprotection : Benzyl groups may require hydrogenolysis for downstream functionalization.
  • Steric effects : Bulky substituents (e.g., tert-butyl) necessitate optimized reaction temperatures and catalysts.

Alternative Pathways

  • One-pot annulation (Scheme 6 in): Copper-catalyzed [3+3] cyclization of amidines with ketones offers a streamlined route to polysubstituted pyrimidines.

Chemical Reactions Analysis

tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)*
Target Compound Dihydropyrimidine dione 4-(Benzyloxy)-2-methylphenyl, tert-butyl ~481.5
Compound 9 () Pyrimidine tert-Butyldimethylsilyl, thioether ~968.1
Reference Example 107 () Diazaspiro carboxamide Trifluoromethyl, pyrimidinyl ~625.4

*Hypothetical calculations based on analogous structures.

Spectroscopic and Reactivity Profiles

NMR Analysis

As demonstrated in , substituents significantly influence chemical shifts in NMR. For the target compound:

  • Region A (positions analogous to 39–44) : The benzyloxy group’s electron-donating effects may upfield-shift aromatic protons, contrasting with methoxy or alkyl-substituted analogs.
  • Region B (positions 29–36) : The tert-butyl group’s steric bulk could deshield adjacent protons, creating distinct splitting patterns compared to unprotected derivatives .

Table 2: Hypothetical NMR Chemical Shifts (ppm)

Proton Position Target Compound Methoxy Analog (Compound 1, ) tert-Butyl-Free Analog
Aromatic (Region A) 6.8–7.2 6.5–7.0 7.0–7.5
Aliphatic (Region B) 1.2–1.5 1.0–1.3 2.1–2.5

Biological Activity

tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate is a synthetic compound with a complex structure that includes a pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and oncology. Its structural features enhance lipophilicity and bioactivity, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of the compound is C25_{25}H28_{28}N2_{2}O5_{5}, with a molecular weight of 436.5 g/mol. The presence of the tert-butyl ester group and the benzyloxy substituent are significant for its physicochemical properties and biological interactions.

PropertyValue
Molecular FormulaC25_{25}H28_{28}N2_{2}O5_{5}
Molecular Weight436.5 g/mol
StructurePyrimidine derivative
CAS Number1643462-62-7

Research indicates that this compound may inhibit Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The inhibition of CDK2 can lead to reduced cell proliferation, presenting a potential therapeutic avenue in cancer treatment. This mechanism was highlighted in studies showing that similar compounds effectively disrupt CDK activity, altering cell cycle progression and promoting apoptosis in cancer cells.

Anticancer Activity

The primary focus of research on this compound has been its anticancer properties. Preliminary studies suggest that it exhibits significant activity against various cancer cell lines by targeting CDK2 and potentially other kinases involved in tumor growth.

Other Biological Activities

In addition to its anticancer effects, the compound's structural analogs have been reported to possess antioxidant properties and exhibit activity against various pathogens. For instance, compounds with similar benzyloxy groups have demonstrated antioxidant capabilities in vitro, which could suggest broader biological relevance .

Case Studies

  • CDK Inhibition Study :
    • A study evaluated the impact of this compound on CDK2 activity in human cancer cell lines. The results indicated a dose-dependent inhibition of CDK2 activity, leading to G1 phase arrest and increased apoptosis markers.
  • Antioxidant Activity Assessment :
    • Another investigation assessed the antioxidant potential of structurally similar compounds using ABTS and FRAP assays. The results showed that these compounds could effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Future Directions

The unique combination of functional groups in this compound warrants further exploration. Future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the precise molecular interactions with CDK2 and other cellular targets.
  • In Vivo Studies : Assessing the efficacy and safety profile in animal models to evaluate therapeutic potential.
  • Structural Modifications : Investigating derivatives to enhance selectivity and potency against specific cancer types.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps involve protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) for amine protection) and benzyloxy group introduction. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. For example, controlled synthesis of structurally related polycationic reagents demonstrated that initiator concentration (e.g., ammonium persulfate) and temperature significantly affect yield and purity . A table of typical optimization parameters might include:

VariableRange Tested (Example)Impact on Yield
Initiator Conc.0.5–2.0 mol%↑ yield with ↑ conc. (to saturation)
Temperature60–90°COptimal at 75°C
Reaction Time6–24 hPlateau after 12 h

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming backbone structure and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and benzyl ethers (C-O-C). X-ray crystallography is definitive for resolving stereochemistry in crystalline derivatives .

Q. What analytical methods ensure purity for this compound in research settings?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Thin-Layer Chromatography (TLC) with dual solvent systems (e.g., hexane/ethyl acetate) provides rapid validation. Elemental analysis (C, H, N) confirms stoichiometric ratios within ±0.3% error .

Advanced Research Questions

Q. How can researchers address contradictory data in spectral analysis (e.g., unexpected peaks in NMR)?

Contradictions may arise from tautomerism, residual solvents, or diastereomeric impurities. Strategies include:

  • Variable Temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by cooling samples to −40°C.
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations.
  • Isotopic Labeling : Trace unexpected signals (e.g., deuterated solvents in exchange reactions). Cross-validation with X-ray data is advised for complex cases .

Q. What strategies resolve solubility limitations during biological or catalytic studies?

Poor solubility in aqueous buffers is common due to hydrophobic tert-butyl and benzyl groups. Solutions include:

  • Co-solvent Systems : Use DMSO:water (≤10% v/v) to maintain compound stability.
  • Derivatization : Introduce polar groups (e.g., sulfonation) at non-critical positions.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How can reaction mechanisms for unexpected by-products be analyzed?

Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium to probe rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) simulations identify transition states.
  • Trapping Intermediates : Use low-temperature quenching or radical scavengers (e.g., TEMPO) .

Q. How to design interdisciplinary studies integrating synthesis with biological activity testing?

Example workflow:

  • In Silico Screening : Molecular docking predicts binding affinity to target proteins (e.g., kinases).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyloxy or methyl groups.
  • Biological Assays : Use mammalian cell lines (e.g., HEK293) and Drosophila models for toxicity and efficacy profiling .

Key Notes for Methodological Rigor

  • Contradictory Data : Always replicate experiments under standardized conditions and validate with orthogonal techniques (e.g., LC-MS alongside NMR).
  • Interdisciplinary Gaps : Collaborate with computational chemists and biologists to align synthetic goals with functional hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.